3-Cyano-7-hydroxy-2h-1-benzopyran

Fluorescence spectroscopy Quantum yield Fluorescent probe

For CYP450 inhibition screening, photopolymerization monitoring, and live-cell imaging, only authentic 3-Cyano-7-hydroxycoumarin delivers the low pKa (6.2) required for stable fluorescence at physiological pH without alkaline buffer additives. Generic 7-hydroxycoumarin analogs fail under cationic polymerization or exhibit pH-dependent signal swings. Procure BioReagent grade (≥98% TLC) to ensure assay linearity and inter-lab reproducibility.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
Cat. No. B8441757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-7-hydroxy-2h-1-benzopyran
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=C(C=C2)O)C#N
InChIInChI=1S/C10H7NO2/c11-5-7-3-8-1-2-9(12)4-10(8)13-6-7/h1-4,12H,6H2
InChIKeyIZLQTASAYHGKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyano-7-hydroxy-2H-1-benzopyran (3-Cyanoumbelliferone): Core Identity, Spectral Fingerprint, and Procurement Relevance


3-Cyano-7-hydroxy-2H-1-benzopyran, also cataloged as 3-Cyano-7-hydroxycoumarin, 3-Cyanoumbelliferone, or Coumarin 183 (CAS 19088-73-4; molecular formula C₁₀H₅NO₃), is a synthetic 3-substituted coumarin that serves as the fluorescent reaction product (reporter) of the widely used fluorogenic CYP450 substrate 3-cyano-7-ethoxycoumarin . Its excitation (λex ~408 nm) and emission (λem ~450 nm) maxima place it in the blue-cyan spectral window where many biological matrices exhibit low autofluorescence . Commercial material is routinely supplied at ≥98 % purity (TLC) and is certified suitable for fluorescence-based applications under the BioReagent grade, directly impacting quantitative assay reproducibility .

Why a Generic 7-Hydroxycoumarin Cannot Replace 3-Cyano-7-hydroxy-2H-1-benzopyran in Quantitative Workflows


Interchanging 3-cyano-7-hydroxy-2H-1-benzopyran with an unsubstituted 7-hydroxycoumarin (umbelliferone, pKa ≈ 7.7) or a 3-carboxy analog (pKa ≈ 7.0–7.4) introduces uncontrolled variables that compromise assay linearity, probe stability, and isoform selectivity [1]. The 3-cyano substituent substantially lowers the ground-state pKa to 6.2–7.0, ensuring strong fluorescence at physiological pH without the pH-dependent intensity swings that plague higher-pKa coumarins [1]. In solid-state applications such as photopolymerization monitoring, the 3-cyano probe uniquely survives cationic polymerization conditions that destroy both 7-hydroxycoumarin-3-carboxylic acid and 7-diethylamino-4-methylcoumarin [2]. These context-specific failures mean that generic substitution leads to false-negative probe responses or complete loss of signal at high monomer conversion—exactly the scenarios that procurement specifications seek to prevent.

Quantitative Differentiation Evidence for 3-Cyano-7-hydroxy-2H-1-benzopyran vs. Closest Analogs


Fluorescence Quantum Yield: 3-Cyano-7-hydroxycoumarin Delivers Near-Unity Emission Efficiency vs. the Coumarin Class Average

In a comprehensive photophysical study across multiple solvents, 3-cyano-7-hydroxycoumarin (3CN7HC) and its methoxy analog (3CN7OMeC) exhibited fluorescence quantum yields of φF = 0.85 [1]. This value substantially exceeds the typical range for common coumarin fluorophores (e.g., coumarin 1 quantum yield ~0.03–0.73 depending on solvent; 7-methoxy-4-methylcoumarin derivatives commonly φF = 0.01–0.50; umbelliferone φF as low as 1–2% in certain solid matrices) [2][3]. The negligible intersystem crossing (S₁~~>T₁) observed for the 3-cyanocoumarins accounts for this high radiative efficiency [1].

Fluorescence spectroscopy Quantum yield Fluorescent probe Coumarin photophysics

Cationic Photopolymerization Probe Stability: The 3-Cyano Analog Survives Conditions That Degrade Carboxy and Amino Coumarins

In a direct comparative study using triethylene glycol divinyl ether as monomer and diphenyliodonium hexafluorophosphate as cationic photoinitiator, 7-hydroxycoumarin-3-carbonitrile (probe 1) withstood polymerization conditions and delivered a correct probe response throughout the curing process [1]. By contrast, 7-hydroxycoumarin-3-carboxylic acid (probe 2) and 7-diethylamino-4-methylcoumarin (C1) underwent side reactions that rendered them unusable for monitoring polymerization progress at high monomer conversions [1].

Photopolymerization monitoring Fluorescence probe technique Coatings curing Process analytical technology

Carbonic Anhydrase Isoform Selectivity: Sub-Micromolar Affinity for Cancer-Associated hCA IX with Sparing of Ubiquitous hCA I/II

3-Cyano-7-hydroxycoumarin was profiled against a panel of human carbonic anhydrase isoforms using the stopped-flow CO₂ hydration assay with phenol red indicator (pH 7.5, 4 °C) [1][2]. The compound inhibited the cancer-associated isoform hCA IX with a Ki of 240 nM, hCA VI with a Ki of 370 nM, and hCA VB with a Ki of 1,870 nM, while showing insignificant inhibition of the physiologically dominant, highly abundant isoforms hCA I and II [1][2]. This selectivity profile contrasts with classical sulfonamide inhibitors (e.g., acetazolamide) which potently inhibit hCA I and II (Ki ~ 1–10 nM) and thereby produce broader physiological effects [3].

Carbonic anhydrase inhibition Isoform selectivity Tumor-associated CA IX/XII Stopped-flow CO₂ hydration assay

Super-Photoacid Character: The 3-Cyano Group Drives a 1.5-Unit pKa Depression vs. Umbelliferone, Enabling Physiological-pH Fluorescence

In aqueous solution, 3-cyano-7-hydroxycoumarin exhibits a ground-state pKa of 6.2 and an excited-state pKa* of approximately 0.5, classifying it as a super-photoacid [1]. By comparison, the unsubstituted parent 7-hydroxycoumarin (umbelliferone) has a ground-state pKa of approximately 7.7 and functions as a pH indicator in the 6.5–8.9 range [2]. The ~1.5-unit pKa depression conferred by the 3-cyano substituent shifts the neutral-to-anion equilibrium such that strong fluorescence is maintained at physiological pH (7.4), whereas umbelliferone fluorescence is substantially quenched below pH 7.7 [1][2].

Photoacid pKa Excited-state proton transfer Physiological pH fluorescence

CYP450 Assay Calibration: The Free 7-Hydroxy Form is the Indispensable Quantitative Standard for 3-Cyano-7-ethoxycoumarin-Based Enzyme Assays

3-Cyano-7-ethoxycoumarin (CEC) is metabolized by CYP1A2 and CYP2C19 to the fluorescent product 3-cyano-7-hydroxycoumarin, which is detected at λex/λem = 408/450 nm . Quantitative CYP450 activity measurements require a pure calibration standard of the hydrolysis product—i.e., the target compound—to convert fluorescence intensity into molar product formation rates . The fluorescent product exhibits pH-dependent fluorescence and a defined extinction coefficient (~36,000 M⁻¹ cm⁻¹ at λmax), enabling precise calibration across buffer systems . Without this authentic standard, inter-laboratory CYP450 activity comparisons become unreliable, as fluorescence intensity-to-concentration conversion factors vary with instrument configuration and buffer conditions .

Cytochrome P450 CYP1A2 CYP2C19 Fluorogenic substrate Enzyme kinetics calibration

High-Value Application Scenarios Where 3-Cyano-7-hydroxy-2H-1-benzopyran Outperforms Generic Coumarins


Quantitative Calibration Standard for CYP1A2/CYP2C19 Fluorogenic Activity Assays

Laboratories running CYP450 inhibition screening or drug-drug interaction studies using 3-cyano-7-ethoxycoumarin as the pro-fluorescent substrate must construct standard curves with the authentic hydrolysis product, 3-cyano-7-hydroxycoumarin. Because the product's fluorescence quantum yield (φF = 0.85) and pH sensitivity are distinct from surrogate fluorophores such as umbelliferone or fluorescein, only the genuine 7-hydroxy product yields accurate, inter-laboratory comparable molar activity values . Procurement of high-purity (≥98 % TLC) BioReagent-grade material ensures calibration linearity across the working concentration range .

In-Situ Fluorescence Monitoring of Cationic Photopolymerization for Industrial Coatings Curing

Industrial formulators developing UV-curable coatings require a non-destructive, real-time probe to track monomer conversion during cationic photopolymerization. 7-Hydroxycoumarin-3-carbonitrile uniquely survives the reactive cationic environment without undergoing side reactions, unlike 7-hydroxycoumarin-3-carboxylic acid and 7-diethylamino-4-methylcoumarin, both of which degrade and lose fluorescence response at high conversion [1]. This stability enables accurate end-point determination and kinetic modeling of curing processes for quality assurance in coating manufacturing [1].

Isoform-Selective Carbonic Anhydrase Inhibition Studies Targeting Tumor-Associated hCA IX/XII

Researchers investigating the role of carbonic anhydrase isoforms in tumor pH regulation and metastasis require inhibitors that discriminate cancer-associated isoforms (hCA IX, hCA XII) from the ubiquitous cytosolic isoforms (hCA I, hCA II). 3-Cyano-7-hydroxycoumarin inhibits hCA IX with a Ki of 240 nM while sparing hCA I and II, providing a >100-fold selectivity window that is absent in classical sulfonamide inhibitors such as acetazolamide [2][3]. This selectivity profile makes the compound suitable as a chemical probe in functional studies where pan-CA inhibition would confound phenotypic interpretation [2].

Physiological-pH Fluorescence Labeling Without Alkaline Buffer Supplementation

In live-cell imaging and enzymatic assays performed at pH 7.4, coumarin fluorophores with high pKa values (e.g., umbelliferone, pKa ≈ 7.7) exhibit sharply reduced fluorescence because the fluorescent phenolate form is only partially populated. 3-Cyano-7-hydroxycoumarin, with its ground-state pKa of 6.2, is predominantly in the fluorescent anionic form at physiological pH, delivering strong, stable signal without requiring alkaline buffer additives that could perturb cellular physiology or enzyme kinetics [4]. This eliminates a common confounding variable in cell-based fluorescence assays and expands the operational pH window for coumarin-based detection [4].

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